(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is an organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide typically involves the reaction of adamantylamine with 2-amino-3,3-dimethylbutanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of adamantyl groups with biological macromolecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the field of antiviral and anticancer research.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl group.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is unique due to its specific combination of the adamantyl group with a 2-amino-3,3-dimethylbutanamide backbone. This unique structure may confer distinct biological activities and chemical properties compared to other adamantyl-containing compounds.
Properties
Molecular Formula |
C16H28N2O |
---|---|
Molecular Weight |
264.41 g/mol |
IUPAC Name |
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide |
InChI |
InChI=1S/C16H28N2O/c1-15(2,3)13(17)14(19)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9,17H2,1-3H3,(H,18,19)/t10?,11?,12?,13-,16?/m1/s1 |
InChI Key |
NINOUAAIRGLQBT-RRHJKOLHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC12CC3CC(C1)CC(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.